(4S,5S)-5-hydroxy-4-methoxyhexanal
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Overview
Description
(4S,5S)-5-hydroxy-4-methoxyhexanal is an organic compound with a specific stereochemistry, characterized by the presence of hydroxyl and methoxy functional groups attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-hydroxy-4-methoxyhexanal typically involves stereoselective reactions to ensure the correct configuration of the hydroxyl and methoxy groups. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, a chiral Co-salen-catalyzed epoxide ring-opening reaction can be employed to introduce the hydroxyl group at the correct position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-hydroxy-4-methoxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aldehyde group can produce a primary alcohol .
Scientific Research Applications
(4S,5S)-5-hydroxy-4-methoxyhexanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (4S,5S)-5-hydroxy-4-methoxyhexanal involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4S,5S)-5-hydroxy-4-methyl-3-heptanone
- 4-methyl-3,5-heptanedione
Uniqueness
(4S,5S)-5-hydroxy-4-methoxyhexanal is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for specific applications .
Properties
CAS No. |
600165-17-1 |
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Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(4S,5S)-5-hydroxy-4-methoxyhexanal |
InChI |
InChI=1S/C7H14O3/c1-6(9)7(10-2)4-3-5-8/h5-7,9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
ZGXWZFGATSODLU-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](CCC=O)OC)O |
Canonical SMILES |
CC(C(CCC=O)OC)O |
Origin of Product |
United States |
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